MFCD18314818

Description

These compounds are frequently explored for their pharmaceutical and agrochemical applications due to their bioactivity and synthetic versatility .

Properties

IUPAC Name |

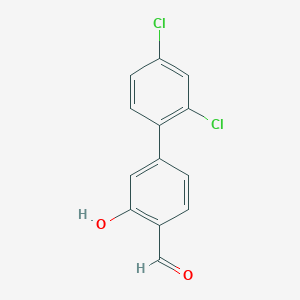

4-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCSUYNZRWSBDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685279 | |

| Record name | 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261950-36-0 | |

| Record name | 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18314818” involves multiple steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:

Step 1: Selection of precursor compounds that provide the necessary functional groups.

Step 2: Application of specific catalysts and solvents to facilitate the reaction.

Step 3: Control of temperature and pressure to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

Bulk Handling: Efficient handling of raw materials to ensure consistent quality.

Automation: Use of automated systems to monitor and control reaction parameters.

Purification: Implementation of purification techniques such as distillation, crystallization, or chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions: “MFCD18314818” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Conditions often involve the use of catalysts such as palladium or nickel.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD18314818” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

Medicine: Investigated for its potential use in drug development and disease treatment.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD18314818” involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

Affecting Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of MFCD18314818 analogs from the evidence:

Key Observations :

- CAS 918538-05-3 exhibits high halogen content (Cl₂), contributing to its low solubility (0.24 mg/mL) and moderate bioavailability .

- CAS 1046861-20-4 contains a boronic acid group, enhancing its polarity (TPSA = 40.46 Ų) but limiting BBB permeability .

- CAS 54198-89-9 shows superior solubility (0.69 mg/mL) due to its simpler pyrimidine scaffold .

Critical Discussion of Limitations

- Data Gaps : this compound’s exact structure-activity relationship remains undefined due to insufficient experimental data in the evidence.

- Contradictions : Variability in solubility predictions (e.g., Log S discrepancies between ESOL and SILICOS-IT models for CAS 1046861-20-4) complicates formulation strategies .

- Synthetic Challenges : Multi-step syntheses (e.g., CAS 428854-24-4) raise cost and scalability concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.